

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-bromo-1H-indol-6-amine**

Cat. No.: **B1326373**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indol-6-amine is a substituted indole derivative characterized by a bromine atom at the C4 position and an amino group at the C6 position of the indole ring. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the amino and bromo moieties provides reactive handles for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential applications of **4-bromo-1H-indol-6-amine**.

Core Chemical and Physical Properties

The fundamental physicochemical properties of **4-bromo-1H-indol-6-amine** are summarized below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally.

Property	Value	Source
CAS Number	375369-03-2	[1] [2]
Molecular Formula	C ₈ H ₇ BrN ₂	[1]
Molecular Weight	211.06 g/mol	[1] [2]
Predicted Density	1.753 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	405.6 ± 25.0 °C	[1]
Predicted pKa	17.30 ± 0.30	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-bromo-1H-indol-6-amine**. While a comprehensive public database of its spectra is not readily available, data for its isomers and related bromoindoles can provide insights into expected spectral features. Chemical vendors may provide compound-specific spectra upon request.[\[3\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the amine (-NH₂) protons, and the N-H proton of the indole. The coupling patterns between adjacent protons would be critical for confirming the substitution pattern.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for both the indole and the primary amine (typically in the 3200-3500 cm⁻¹ region), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C=C aromatic stretching (around 1450-1600 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of **4-bromo-1H-indol-6-amine** are often proprietary. However, general synthetic strategies for substituted indoles can be adapted.

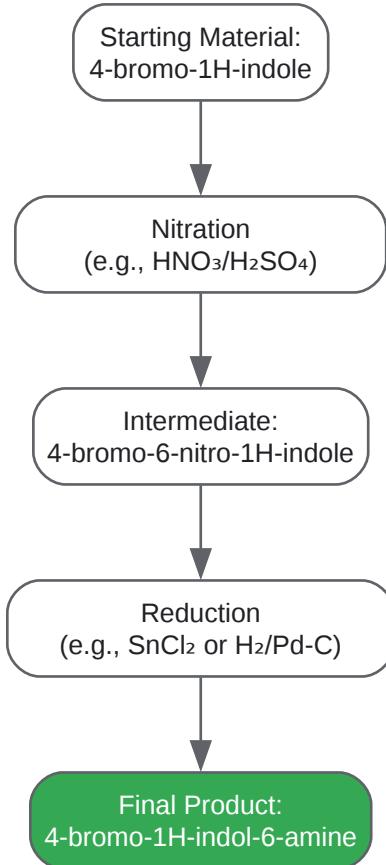
General Synthesis via Nitration and Reduction

A common approach to synthesizing aminoindoles involves the nitration of a bromoindole precursor followed by the reduction of the nitro group.

Methodology:

- Nitration of 4-bromo-1H-indole: 4-bromo-1H-indole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under carefully controlled temperature conditions to introduce a nitro group onto the indole ring, preferentially at the C6 position.
- Purification: The resulting 4-bromo-6-nitro-1H-indole is isolated and purified, typically using column chromatography on silica gel.
- Reduction of the Nitro Group: The purified nitro-intermediate is then subjected to a reduction reaction to convert the nitro group (-NO_2) to a primary amine (-NH_2). Common reducing agents for this transformation include tin(II) chloride (SnCl_2) in ethanol or catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Final Purification: The final product, **4-bromo-1H-indol-6-amine**, is purified from the reaction mixture using techniques such as extraction, precipitation, or column chromatography to yield the desired compound.

General Synthesis Workflow for 4-bromo-1H-indol-6-amine

[Click to download full resolution via product page](#)

General Synthesis Workflow

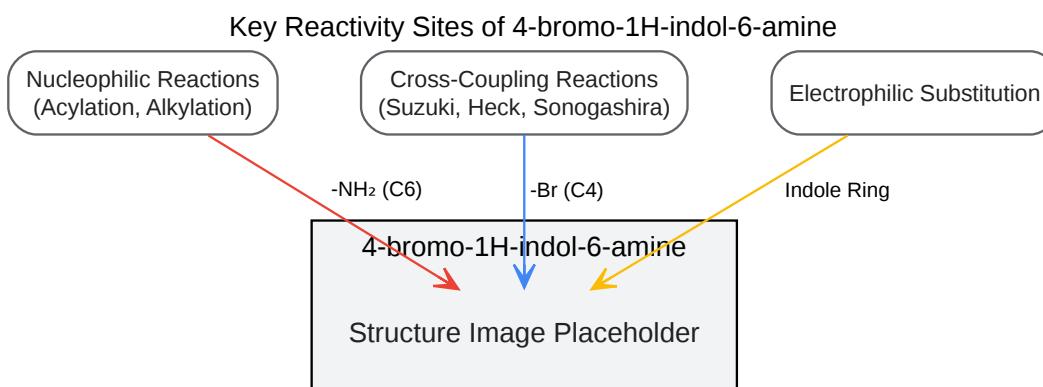
Reactivity and Potential Applications

The chemical reactivity of **4-bromo-1H-indol-6-amine** is dictated by its three key structural components: the indole ring, the amino group, and the bromine atom.

- **Amino Group Reactivity:** The primary amine at the C6 position is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, sulfonation, and diazotization, allowing for the introduction of a wide variety of functional groups.

- **Bromo Group Reactivity:** The bromine atom at the C4 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the elaboration of the indole core with diverse substituents.
- **Indole Ring Reactivity:** The indole nucleus itself can participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing activating (amino) and deactivating (bromo) groups.

This multi-faceted reactivity makes **4-bromo-1H-indol-6-amine** a key intermediate in the synthesis of complex molecules. Bromo-substituted indoles and related heterocyclic compounds have shown potential in various therapeutic areas.^[4] For instance, the presence of a bromo-substituent in certain molecular scaffolds has been linked to enhanced antibacterial activity.^[4] Furthermore, indole derivatives are investigated for applications as anti-cancer and anti-inflammatory agents.^{[5][6]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-BROMO-6-AMINOINDOLE(375369-03-2) 1H NMR [m.chemicalbook.com]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-bromo-1H-indol-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1326373#4-bromo-1h-indol-6-amine-chemical-properties\]](https://www.benchchem.com/product/b1326373#4-bromo-1h-indol-6-amine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com